Climbazole vs. Ketoconazole: Comparable In Vitro Potency Against Malassezia furfur with Lower Cytotoxicity
Climbazole demonstrates in vitro antifungal activity against Malassezia furfur that is statistically indistinguishable from ketoconazole, with median MIC values of <0.06 μg/mL for both agents. However, climbazole's markedly lower cytotoxicity in human keratinocytes (HaCaT EC50 > 500 μg/mL) provides a substantially wider therapeutic index, justifying its selection for topical applications where dermal irritation is a key procurement criterion [1][2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Malassezia furfur |
|---|---|
| Target Compound Data | MIC range: <0.06 to 0.5 μg/mL; Median: <0.06 μg/mL |
| Comparator Or Baseline | Ketoconazole: MIC range: <0.06 to 0.12 μg/mL; Median: <0.06 μg/mL |
| Quantified Difference | Similar activity (no significant difference in median MIC) |
| Conditions | Microdilution test system in modified Leeming-Notman medium with colorimetric read-out (alamarBlue); 30 isolates of M. furfur |
Why This Matters
Climbazole offers ketoconazole-equivalent antifungal potency but with a superior safety margin in human keratinocytes, making it the preferred azole for daily-use anti-dandruff formulations.
- [1] Schmidt A, Rühl-Hörster B. In vitro susceptibility of Malassezia furfur against azole compounds. Mycoses. 1996;39(7-8):309-12. View Source
- [2] Kuujia News. Climbazol: Uma Abordagem Inovadora na Química Biofarmacêutica. 2025 Jul 8. View Source
